

Impact of food on the absorption and bioavailability of benzhydrocodone

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Compound of Interest

Compound Name: Benzhydrocodone

Cat. No.: B10817641

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Technical Support Center: Benzhydrocodone Food Effect

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of food on the absorption and bioavailability of **benzhydrocodone**.

Frequently Asked Questions (FAQs)

Q1: What is the overall effect of food on the bioavailability of **benzhydrocodone**?

A1: Co-administration of **benzhydrocodone** with food has no clinically significant effect on its overall bioavailability.^{[1][2][3]} While a high-fat, high-calorie meal may slightly decrease the rate of hydrocodone absorption, the total extent of absorption remains unchanged.^{[4][5][6]} Therefore, **benzhydrocodone** can be administered without regard to meals.^{[6][7][8][9]}

Q2: How does a high-fat meal specifically affect the pharmacokinetics of hydrocodone and acetaminophen when administered as **benzhydrocodone**/acetaminophen?

A2: A study conducted in 38 healthy subjects demonstrated that a high-fat, high-calorie meal resulted in a slight decrease in the peak plasma concentration (C_{max}) of hydrocodone, but did not alter the total drug exposure over time (AUC).^{[4][5][6]} For the acetaminophen component,

there was no discernible difference in either the rate or extent of absorption when administered with a high-fat meal.[4][5][6]

Q3: Are there any specific food types that should be avoided when taking **benzhydrocodone**?

A3: While general food intake does not significantly impact **benzhydrocodone**'s effectiveness, it is crucial to avoid alcohol. Concomitant use of alcohol with **benzhydrocodone** may potentiate central nervous system (CNS) depressant effects.[1] Furthermore, the presence of acetaminophen in combination products like Apadaz® increases the risk of liver damage (hepatotoxicity) when consumed with alcohol.[1][10]

Troubleshooting Guide for Experimental Discrepancies

Issue 1: Observed variability in hydrocodone Cmax in the fed state.

- Possible Cause: Inconsistencies in the composition and timing of the high-fat meal provided to subjects. The fat content and overall caloric value of a meal can influence gastric emptying and drug absorption.
- Troubleshooting Step: Ensure strict adherence to the standardized high-fat, high-calorie meal protocol as outlined in the experimental design. Verify that all subjects consume the entire meal within the specified timeframe before drug administration.

Issue 2: Unexpectedly low plasma concentrations of hydrocodone in both fed and fasted arms.

- Possible Cause: **Benzhydrocodone** is a prodrug that is rapidly metabolized to hydrocodone by intestinal enzymes.[1][11] Issues with the formulation that prevent proper dissolution or enzymatic conversion could lead to lower than expected hydrocodone levels.
- Troubleshooting Step: Verify the integrity and dissolution profile of the **benzhydrocodone** formulation being used. Conduct in vitro dissolution testing to ensure it meets specifications.

Data Summary

The following table summarizes the pharmacokinetic parameters of hydrocodone and acetaminophen from a pivotal food effect study comparing the administration of

benzhydrocodone/acetaminophen in fed and fasted states.

Analyte	Parameter	Fasted State (Mean ± SD)	Fed State (High-Fat Meal) (Mean ± SD)	Geometric Mean Ratio (Fed/Fasted) [90% CI]
Hydrocodone	Cmax (ng/mL)	22.74 ± 4.87	20.98 ± 3.99	92.26% [86.78%, 98.08%]
	AUC0-t (ng·h/mL)	311.94 ± 65.43	316.14 ± 70.21	
	Tmax (h)	1.25 (median)	2.00 (median)	
Acetaminophen	Cmax (µg/mL)	4.78 ± 1.34	4.65 ± 1.22	97.28% [91.56%, 103.38%]
	AUC0-t (µg·h/mL)	18.56 ± 3.98	18.99 ± 4.12	
	Tmax (h)	0.75 (median)	1.00 (median)	

Data adapted from the FDA prescribing information for Apadaz®.

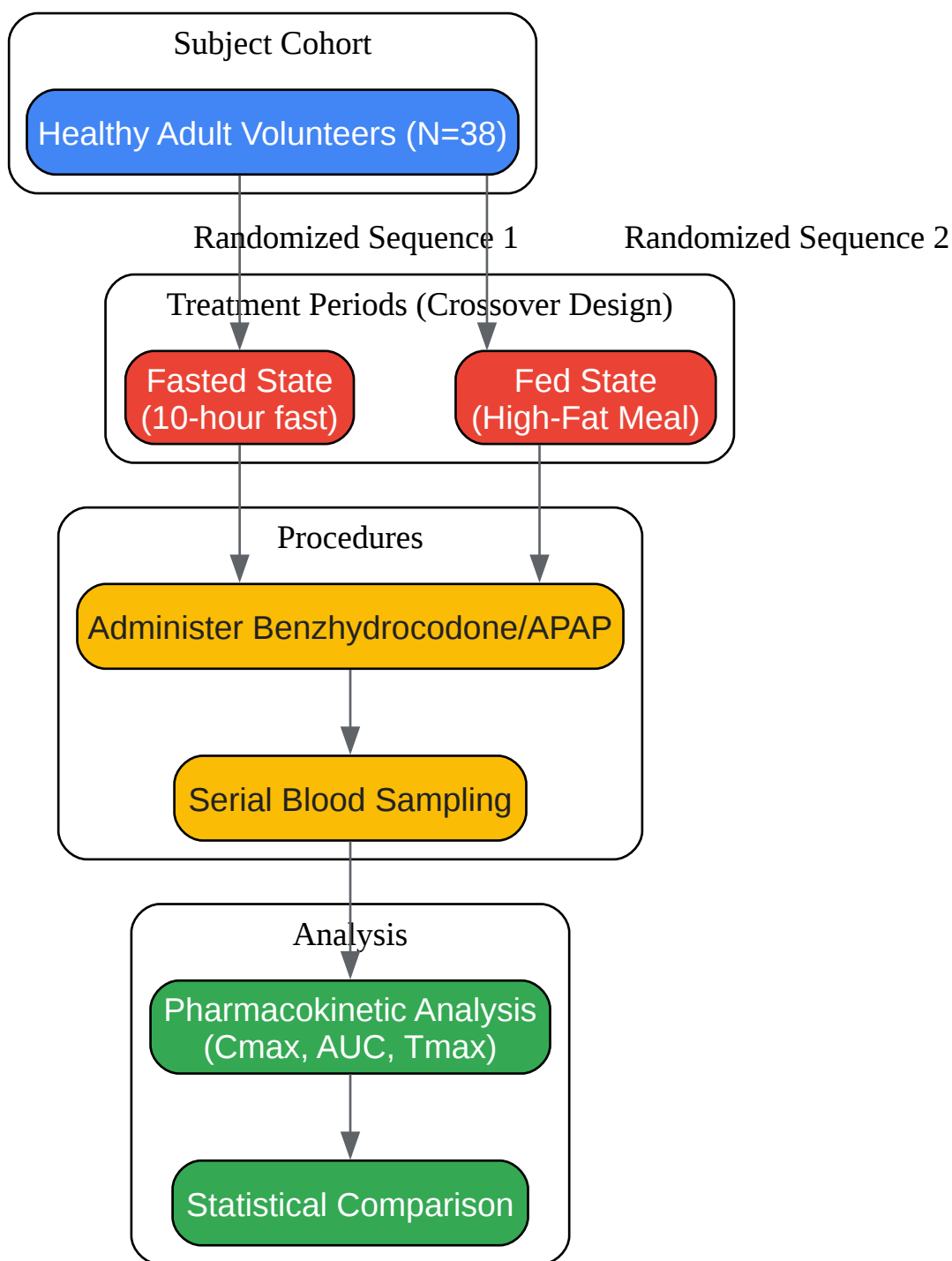
Experimental Protocols

Protocol: Single-Dose, Open-Label, Randomized, Crossover Food Effect Study

- Objective: To evaluate the effect of a high-fat, high-calorie meal on the rate and extent of absorption of hydrocodone and acetaminophen from **benzhydrocodone/acetaminophen** tablets.
- Study Design: A single-center, open-label, randomized, two-period, two-sequence crossover study in healthy adult subjects.
- Population: 38 healthy male and female subjects.

- Treatments:
 - Treatment A (Fasted): Single oral dose of **benzhydrocodone**/acetaminophen administered after an overnight fast of at least 10 hours.
 - Treatment B (Fed): Single oral dose of **benzhydrocodone**/acetaminophen administered 30 minutes after the start of a standardized high-fat, high-calorie breakfast.
- Standardized Meal: The high-fat, high-calorie breakfast consisted of approximately 800 to 1000 calories, with about 50% of calories from fat.
- Washout Period: A washout period of at least 7 days separated the two treatment periods.
- Pharmacokinetic Sampling: Serial blood samples were collected pre-dose and at specified time points post-dose for the determination of hydrocodone and acetaminophen plasma concentrations.
- Bioanalytical Method: Plasma concentrations of hydrocodone and acetaminophen were determined using a validated LC-MS/MS method.
- Statistical Analysis: Pharmacokinetic parameters (C_{max} , AUC_{0-t} , AUC_{0-inf} , T_{max}) were calculated using non-compartmental methods. The 90% confidence intervals for the geometric mean ratios of C_{max} and AUC were used to assess the food effect.

Visualizations



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Caption: Workflow of the **Benzhydrocodone** Food Effect Study.



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Caption: Metabolic activation of **benzhydrocodone** to hydrocodone.

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